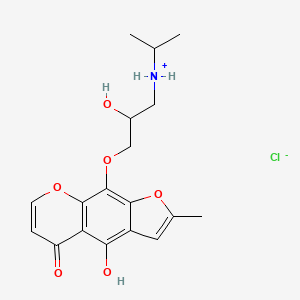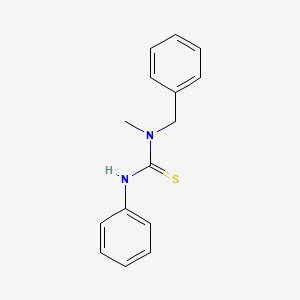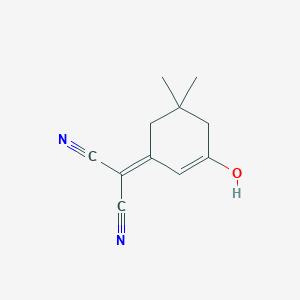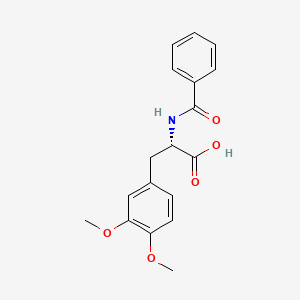
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid is a complex polymeric compound. This compound is formed by the polymerization of 1,3-benzenedicarboxylic acid (also known as isophthalic acid), 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexanedioic acid. It is used in various industrial applications due to its unique chemical properties and structural characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid typically involves a polycondensation reaction. The reaction is carried out by heating the monomers in the presence of a catalyst, often a metal oxide or an organometallic compound, under controlled temperature and pressure conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the reaction vessel. The reaction is carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others to achieve desired characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in polymer blends.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible coatings and scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance plastics, fibers, and coatings due to its excellent mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects is primarily related to its chemical structure and functional groups. The polymer’s molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical properties, such as its strength, flexibility, and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic acid polymers: Polymers derived from 1,2-benzenedicarboxylic acid (phthalic acid) have similar structural characteristics but different properties due to the position of the carboxyl groups.
Terephthalic acid polymers: Polymers derived from 1,4-benzenedicarboxylic acid (terephthalic acid) are also similar but have distinct properties and applications.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid is unique due to its specific combination of monomers, which imparts unique mechanical, thermal, and chemical properties. This makes it suitable for specialized applications where other similar polymers may not perform as well.
Propiedades
Número CAS |
29408-39-7 |
|---|---|
Fórmula molecular |
C20H30O11 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
Clave InChI |
MFWOZBHCMVRXII-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
29408-39-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)



![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)

![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

